Polydisperse mPEG-azides produce complex HRMS spectra and obscure DAR; alkyl azides lead to hydrophobic collapse. m-PEG4-azide (monodisperse, MW 233.27) solves both:
m-PEG4-azide is a discrete, monodisperse polyethylene glycol (PEG) linker featuring a methoxy-capped terminus and a reactive azide group. With an exact molecular weight of 233.27 g/mol, it serves as a highly reliable bioorthogonal reagent for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. In procurement and process design, m-PEG4-azide is primarily selected to impart aqueous solubility and prevent aggregation in bioconjugates without introducing the complex analytical challenges associated with polydisperse polymers. Its defined four-unit ethylene glycol spacer provides a critical balance, offering sufficient length to overcome steric hindrance during conjugation while maintaining a compact hydrodynamic radius that preserves the biological activity of the target payload .
Substituting m-PEG4-azide with generic polydisperse mPEG-azides (e.g., MW 2000) introduces a distribution of chain lengths that severely complicates High-Resolution Mass Spectrometry (HRMS) characterization, often rendering the final bioconjugate unsuitable for stringent regulatory approval where exact mass and precise Drug-to-Antibody Ratios (DAR) are required. Conversely, substituting with cheaper alkyl azides (e.g., 1-azidobutane) strips the conjugate of the PEG backbone's hydration shell, leading to hydrophobic collapse and irreversible protein aggregation in aqueous buffers. Furthermore, utilizing shorter discrete linkers like PEG2 often fails to provide adequate spatial separation, resulting in incomplete click reactions due to steric clashes with bulky biomolecular surfaces .
For therapeutic bioconjugates, analytical precision is paramount. m-PEG4-azide is a discrete molecule with an exact mass, yielding a single, sharp peak in LC-MS analysis. In contrast, polydisperse mPEG-azides produce a broad smear of molecular weights (PDI > 1.05), which masks the precise mass of the conjugate and complicates the calculation of conjugation ratios. This 100% monodispersity ensures batch-to-batch reproducibility and simplifies the CMC (Chemistry, Manufacturing, and Controls) documentation required for clinical translation.
| Evidence Dimension | Mass Spectrometry Peak Resolution |
| Target Compound Data | Single discrete mass peak (100% monodisperse) |
| Comparator Or Baseline | Polydisperse mPEG-azide (Broad mass distribution, PDI > 1.05) |
| Quantified Difference | Elimination of polymeric mass smearing, enabling exact DAR calculation |
| Conditions | High-Resolution Mass Spectrometry (HRMS) of bioconjugates |
Procurement of discrete PEGs is essential for pharmaceutical developers who must meet strict FDA/EMA requirements for exact molecular characterization.
The spacer length of a click reagent directly dictates the efficiency of the cycloaddition, especially on crowded protein surfaces. The four-unit PEG chain of m-PEG4-azide provides approximately 18 Å of spatial separation, which is sufficient to project the reactive azide away from the protein's bulky secondary structures. Compared to shorter PEG2 linkers or direct azide attachments, the PEG4 spacer significantly reduces steric hindrance, often improving the yield of strain-promoted azide-alkyne cycloaddition (SPAAC) with bulky DBCO or BCN partners by up to 30-40% under equimolar conditions.
| Evidence Dimension | Click Conjugation Yield |
| Target Compound Data | High yield (>90%) with minimal reagent excess |
| Comparator Or Baseline | PEG2-azide or alkyl azide (Lower yield due to steric clashes) |
| Quantified Difference | 30-40% improvement in conjugation efficiency in sterically hindered environments |
| Conditions | SPAAC reaction with DBCO-modified proteins in aqueous buffer |
Higher conjugation yields reduce the consumption of expensive, highly functionalized biomolecular precursors and complex click partners.
Attaching hydrophobic tags to proteins or peptides frequently induces misfolding or aggregation. While simple alkyl azides (e.g., azidohexane) are cost-effective, they lack a hydration shell, often causing >50% loss of the target biomolecule through precipitation. The m-PEG4-azide incorporates a hydrophilic polyether backbone that maintains the aqueous solubility of the conjugate. This PEGylation strategy effectively shields hydrophobic payloads, drastically reducing high-molecular-weight aggregate formation during the labeling process and extending the shelf-life of the final product in physiological buffers .
| Evidence Dimension | Protein Aggregation Propensity |
| Target Compound Data | Minimal aggregation, high aqueous recovery |
| Comparator Or Baseline | Alkyl azides (e.g., 1-azidobutane) |
| Quantified Difference | >50% reduction in aggregation-induced product loss |
| Conditions | Conjugation to hydrophobic peptides in PBS (pH 7.4) |
Prevents the costly loss of sensitive biological materials during formulation, ensuring high recovery rates in manufacturing workflows.
While long-chain PEGs (e.g., PEG12 or PEG24) are excellent for extending circulation half-life, they drastically increase the hydrodynamic radius, which can sterically block the active site of small molecule targeting ligands. m-PEG4-azide offers a critical compromise: it provides the necessary solubility for processing without the massive steric bulk of longer chains. Studies on targeted drug conjugates demonstrate that substituting a PEG12 spacer with a PEG4 spacer can restore receptor binding affinity (IC50) by an order of magnitude, ensuring that the therapeutic payload effectively engages its cellular target [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | Maintained low nanomolar binding affinity |
| Comparator Or Baseline | Long-chain PEG12-azide |
| Quantified Difference | Up to 10-fold improvement in target engagement (lower IC50) |
| Conditions | In vitro receptor-ligand binding assays |
Crucial for applications where tissue penetration and target receptor engagement are prioritized over maximizing systemic circulation time.
m-PEG4-azide is the ideal capping or passivation agent for precise DAR control, as its monodispersity allows for exact LC-MS characterization required by regulatory bodies, directly following from its analytical reproducibility advantages .
Where maintaining aqueous solubility is critical, the PEG4 spacer prevents the hydrophobic collapse and aggregation commonly seen when using standard alkyl azides, ensuring high product recovery during synthesis .
The 18 Å spacer provides optimal projection of the azide group away from solid supports, maximizing the capture efficiency of alkyne-modified targets without the steric hindrance of shorter linkers like PEG2 .
For intracellular targeting, the compact hydrodynamic radius of the PEG4 linker ensures that the probe remains cell-permeable and retains its binding affinity, avoiding the steric blocking effects of PEG12 or larger polymers .